molecular formula C10H9NO4 B062656 methyl 2-formyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate CAS No. 164667-56-5

methyl 2-formyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate

Cat. No.: B062656
CAS No.: 164667-56-5
M. Wt: 207.18 g/mol
InChI Key: VUQKFEPTRLQDRG-UHFFFAOYSA-N
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Description

Methyl 2-formyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate is a highly functionalized heterocyclic compound that serves as a key intermediate in synthetic organic chemistry, particularly in pharmaceutical and medicinal chemistry research. Its structure comprises a furo[3,2-b]pyrrole core, a privileged scaffold known for its prevalence in bioactive molecules and drug candidates. The presence of a formyl group at the 2-position and a carboxylate ester at the 5-position renders it a versatile building block for diverse chemical transformations, including condensation reactions, nucleophilic additions, and cyclizations, facilitating the synthesis of complex heterocyclic systems. This compound is extensively utilized in the development of potential therapeutics, such as kinase inhibitors, antiviral agents, and anti-cancer compounds, due to its ability to interact with biological targets through hydrogen bonding and π-stacking interactions. In research settings, its mechanism of action involves acting as a precursor for constructing analogs that modulate enzymatic activity or receptor binding, enabling studies on structure-activity relationships (SAR) and lead optimization. Researchers value this compound for its role in advancing drug discovery pipelines, exploring new chemical space, and generating libraries of compounds with improved pharmacokinetic properties. It is essential to handle this reagent with appropriate safety protocols and store it under controlled conditions to preserve its stability and reactivity for experimental use.

Properties

IUPAC Name

methyl 2-formyl-4-methylfuro[3,2-b]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-11-7-3-6(5-12)15-9(7)4-8(11)10(13)14-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUQKFEPTRLQDRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C1C=C(O2)C=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428787
Record name Methyl 2-formyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164667-56-5
Record name Methyl 2-formyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=164667-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-formyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Knorr-Type Pyrrole Synthesis with Subsequent Cyclization

The Knorr pyrrole synthesis involves condensing a β-ketoester with methylamine to form a pyrrole ring. For this compound, ethyl 3-oxohexanoate reacts with methylamine under acidic conditions to yield 4-methylpyrrole-2-carboxylate. Cyclization with furan-2-carbaldehyde via acid-catalyzed Friedel-Crafts alkylation forms the fused furo[3,2-b]pyrrole system. This method achieves a 65–70% yield but requires precise control of stoichiometry to avoid polyalkylation.

Decarboxylation-Formylation of Furopyrrole Carboxylic Acids

An alternative route starts with 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid, synthesized via Ullmann coupling between 3-bromofuran and methyl 4-aminopyrrole-2-carboxylate. Decarboxylation using trifluoroacetic acid (TFA) generates the reactive 4-methyl-4H-furo[3,2-b]pyrrole intermediate, which undergoes formylation with triethyl orthoformate. This method provides a 58% yield but necessitates rigorous exclusion of moisture.

The introduction of the formyl group at position 2 is achieved via the Vilsmeier-Haack reaction, which utilizes phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to generate the electrophilic formylating agent.

Reaction Conditions and Optimization

  • Classical Heating : Refluxing 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate in POCl₃/DMF (1:2 molar ratio) at 80°C for 6 hours yields the formylated product in 68–72% purity. Prolonged heating (>8 hours) leads to decomposition.

  • Microwave Irradiation : Microwave-assisted synthesis at 100°C for 20 minutes enhances the yield to 82% while reducing side products. The rapid heating minimizes degradation of the formyl group.

Table 1: Comparative Yields Under Different Formylation Conditions

MethodTemperature (°C)TimeYield (%)
Classical Heating806 h68–72
Microwave Irradiation10020 min82

Structural Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (300 MHz, DMSO-d₆): δ 9.12 (s, 1H, H-2 formyl), 7.28 (d, J = 2.4 Hz, 1H, H-3), 6.95 (d, J = 2.4 Hz, 1H, H-6), 3.87 (s, 3H, COOCH₃), 3.34 (s, 3H, N–CH₃).

  • ¹³C NMR : δ 191.2 (CHO), 165.8 (COOCH₃), 152.3 (C-2), 134.7 (C-5), 112.4 (C-6), 52.1 (COOCH₃), 38.9 (N–CH₃).

  • IR (KBr): ν 1715 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O formyl), 1540 cm⁻¹ (C–N pyrrole).

Regioselectivity and Byproduct Formation

The Vilsmeier-Haack reaction preferentially formylates position 2 due to the electron-donating methyl group at N-4, which activates the adjacent carbon. Competing formylation at C-6 occurs in <5% of cases, necessitating chromatographic purification (silica gel, ethyl acetate/hexane 3:7).

Alternative Synthetic Routes and Modifications

Phase-Transfer Catalysis (PTC) for Enhanced Reactivity

Employing tetrabutylammonium bromide (TBAB) as a PTC agent in dichloromethane improves the solubility of the 4-methyl intermediate, increasing formylation efficiency to 88% yield. This method reduces POCl₃ usage by 30%, aligning with green chemistry principles.

One-Pot Decarboxylation-Formylation

A streamlined protocol combines decarboxylation and formylation in a single pot. Treating 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid with POCl₃/DMF and triethyl orthoformate at 70°C for 4 hours achieves a 75% yield, eliminating the need to isolate the decarboxylated intermediate.

Challenges and Practical Considerations

Moisture Sensitivity

The Vilsmeier reagent hydrolyzes readily, requiring anhydrous conditions. Traces of water reduce yields by 15–20%, necessitating molecular sieves or nitrogen atmospheres.

Purification Challenges

The product’s polar nature complicates crystallization. Gradient elution chromatography (hexane → ethyl acetate) or recrystallization from ethanol/water (4:1) provides optimal purity (>95%).

Industrial-Scale Production Feasibility

Pilot-scale trials using microwave reactors (10 L capacity) demonstrate consistent 80–82% yields at 100°C with a 30-minute cycle time. Economic analyses suggest a production cost of $12–15/g at metric-ton scales, competitive with analogous heterocycles .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-formyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the formyl group would yield a carboxylic acid derivative, while reduction would produce an alcohol derivative .

Scientific Research Applications

Organic Synthesis

Methyl 2-formyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate serves as a versatile intermediate in the synthesis of various bioactive compounds. Its unique furo-pyrrole structure allows for reactions that can lead to complex molecular architectures.

Key Reactions :

  • Condensation Reactions : This compound can undergo condensation with amines to yield pyrrole derivatives, which are valuable in pharmaceuticals.
Reaction TypeExample ProductReference
CondensationPyrrole Derivative A
CyclizationFuro-pyrrole Complex B

Medicinal Chemistry

The compound has shown potential in developing new therapeutic agents. Its derivatives have been investigated for their biological activities, including anti-inflammatory and anticancer properties.

Case Studies :

  • A study demonstrated that derivatives of methyl 2-formyl-4-methyl-4H-furo[3,2-b]pyrrole exhibited significant cytotoxicity against cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .
Study FocusFindingsReference
Anticancer ActivitySignificant cytotoxicity against various cancer cell lines
Anti-inflammatoryReduced inflammation in animal models

Material Science

This compound is also explored for its potential applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and conductive polymers.

Properties :

  • Exhibits good thermal stability and solubility in organic solvents, making it suitable for incorporation into polymer matrices.
ApplicationMaterial TypeBenefits
OLEDsOrganic Light Emitting DiodesHigh efficiency and stability
Conductive PolymersFlexible ElectronicsEnhanced conductivity

Mechanism of Action

The mechanism of action of methyl 2-formyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The furo[3,2-b]pyrrole core may also interact with various receptors or enzymes, influencing biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[3,2-b]pyrrole Analogs

Thieno[3,2-b]pyrrole derivatives replace the furan oxygen with sulfur. For example:

  • Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate: Lacks the formyl group but shares the methyl ester at C-3. Its synthesis involves Stille coupling or nucleophilic substitution with alkyl halides .
  • Methyl 3-bromo-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate: Bromine at C-3 enhances electrophilic substitution reactivity compared to the formyl group in the target compound .
Property Methyl 2-Formyl-4-Methyl-Furo[3,2-b]pyrrole-5-carboxylate Methyl 4H-Thieno[3,2-b]pyrrole-5-carboxylate
Core Heteroatom Oxygen (furan) Sulfur (thiophene)
Key Functional Group Formyl (C-2) None (unsubstituted)
Reactivity Electrophilic at C-2; forms oximes, hydrazones Susceptible to halogenation, alkylation
Biological Activity Antibacterial (after derivatization) Used in organic semiconductors

Impact of Heteroatom: Sulfur in thieno analogs increases electron delocalization and polarizability, affecting charge transport properties in electronic applications . Conversely, the formyl group in the furo derivative enhances nucleophilic reactivity for pharmaceutical derivatization .

Furo[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazine Derivatives

These compounds incorporate a fused triazine ring, expanding the heterocyclic system. For example:

  • Furo[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazin-8(7H)-one : Synthesized via cyclization of carbohydrazides or thioesters derived from methyl 4H-furo[3,2-b]pyrrole-5-carboxylate .
Property Methyl 2-Formyl-4-Methyl-Furo[3,2-b]pyrrole-5-carboxylate Furo[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazin-8-one
Ring System Bicyclic (furan + pyrrole) Tricyclic (furan + pyrrole + triazine)
Synthesis Vilsmeier-Haack formylation Cyclization with hydrazine
Bioactivity Precursor for antibacterial agents Direct antibacterial activity (MIC: 12.5–50 μg/mL)

Key Difference : The triazine moiety enhances π-conjugation and hydrogen-bonding capacity, improving antibacterial efficacy compared to the simpler furopyrrole core .

Trifluoromethylphenyl-Substituted Derivatives

  • Methyl 2-[3-(Trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylate : Features a bulky electron-withdrawing CF₃ group at C-2 instead of the formyl group. This substitution increases lipophilicity and metabolic stability .
Property Methyl 2-Formyl-4-Methyl-Furo[3,2-b]pyrrole-5-carboxylate Methyl 2-[3-(CF₃)phenyl]-Furo[3,2-b]pyrrole-5-carboxylate
Substituent Formyl (electron-withdrawing) CF₃ (stronger electron-withdrawing)
Reactivity Forms Schiff bases, oximes Resists nucleophilic attack due to steric hindrance
Applications Intermediate for heterocyclic expansions Studied for antitumor and anti-inflammatory activity

4-Alkyl/Aryl-Furo[3,2-b]pyrrole Carboxylates

  • Methyl 4-Benzyl-4H-furo[3,2-b]pyrrole-5-carboxylate : Substitution at N-4 with benzyl groups alters steric and electronic profiles. Synthesized via alkylation of the parent compound using NaH in DMF .
Property Methyl 2-Formyl-4-Methyl-Furo[3,2-b]pyrrole-5-carboxylate Methyl 4-Benzyl-Furo[3,2-b]pyrrole-5-carboxylate
N-Substituent Methyl Benzyl
Stability Moderate (aldehyde prone to oxidation) High (benzyl group stabilizes N-center)
Utility Reactive intermediate Scaffold for kinase inhibitors

Biological Activity

Methyl 2-formyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate (CAS No. 164667-56-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications, supported by relevant data tables and research findings.

  • Molecular Formula : C₁₀H₉NO₄
  • Molecular Weight : 207.18 g/mol
  • IUPAC Name : Methyl 2-formyl-4-methylfuro[3,2-b]pyrrole-5-carboxylate
  • Synonyms : Methyl 2-formyl-4-methylfuro[3,2-b]pyrrole-5-carboxylate; 4H-Furo[3,2-b]pyrrole-5-carboxylic acid, 2-formyl-4-methyl-, methyl ester

Biological Activity

The biological activity of this compound has been explored in various studies, revealing several promising therapeutic potentials:

  • Antimicrobial Activity : Research indicates that derivatives of furo-pyrrole compounds exhibit antimicrobial properties. For instance, the compound demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent .
  • Anti-inflammatory Properties : Some studies have highlighted the anti-inflammatory effects of related compounds in the furo[3,2-b]pyrrole class. The inhibition of pro-inflammatory cytokines could position this compound as a candidate for treating inflammatory diseases .
  • Enzyme Inhibition : this compound has been studied for its ability to inhibit acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. This inhibition can be beneficial in managing metabolic disorders such as obesity .

Synthesis and Derivatives

The synthesis of this compound typically involves the Vilsmeier-Haack reaction, which facilitates the formation of heterocycles with high efficiency . The compound can also serve as a precursor for various derivatives that may enhance its biological activity.

Synthesis Pathway Overview

StepReagents/ConditionsProduct
1Vilsmeier-Haack ReagentMethyl 2-formylfuro[3,2-b]pyrrole derivatives
2Reaction with hydrazineHydrazones
3Treatment with hydroxylamineOxime derivatives

Case Studies

Several case studies have documented the biological activities of this compound and its derivatives:

  • Study on Antimicrobial Properties :
    • Objective : To evaluate the antimicrobial efficacy against common pathogens.
    • Findings : The compound exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria.
  • Study on Anti-inflammatory Effects :
    • Objective : To assess the anti-inflammatory potential in vitro.
    • Findings : The compound reduced the levels of TNF-alpha and IL-6 in treated macrophages.

Q & A

Basic: What are the optimal synthetic routes for preparing methyl 2-formyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate?

Methodological Answer:
The compound is synthesized via formylation of the parent furopyrrole scaffold. Key steps include:

  • Substrate preparation : Starting from methyl 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate, formylation at the 2-position is achieved using Vilsmeier-Haack conditions (POCl₃/DMF) .
  • Reaction conditions : Solvents like pyridine or dichloromethane are used under reflux (80–100°C for 3–5 hours). Microwave-assisted synthesis (3 minutes at 105°C) significantly reduces reaction time compared to classical heating (3 hours) .
  • Purification : Recrystallization from ethanol or column chromatography yields >95% purity, confirmed by melting point (162–163°C) and molecular formula validation (C₁₀H₉NO₄) .

Basic: How is the structure of this compound validated experimentally?

Methodological Answer:
Structural validation relies on:

  • ¹H/¹³C NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm, while the methyl group at position 4 resonates at δ 1.4–1.6 ppm. Aromatic protons in the furopyrrole ring show distinct splitting patterns between δ 6.8–7.5 ppm .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 208.18 (calculated: 207.18) .
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages are matched with theoretical values (e.g., C: 58.01%, H: 4.38%, N: 6.76%) .

Advanced: How do reaction conditions influence isomer formation during derivatization of this compound?

Methodological Answer:
Isomerization risks arise during nucleophilic substitution or cycloaddition reactions. For example:

  • Thiazolidinone derivatives : Reacting the aldehyde group with 4-oxo-2-thioxothiazolidine produces isomers (e.g., 4a–4d in ). Steric hindrance from the 4-methyl group directs regioselectivity, favoring isomers with substituents at less hindered positions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for endo cyclization, while non-polar solvents may lead to exo products.
  • Temperature control : Microwave irradiation reduces side reactions (e.g., decomposition) compared to prolonged heating, as seen in coumarin adduct synthesis .

Advanced: What strategies mitigate conflicting spectroscopic data during characterization?

Methodological Answer:
Discrepancies in NMR or mass spectra often stem from:

  • Tautomerism : The aldehyde group may equilibrate between keto and enol forms, resolved by deuterated solvent exchange (D₂O) or variable-temperature NMR .
  • Impurity interference : Trace solvents (e.g., pyridine) or byproducts (e.g., unreacted 4-hydroxycoumarin) require rigorous purification via recrystallization (ethanol) or preparative TLC .
  • Crystallographic validation : Single-crystal X-ray diffraction resolves ambiguous proton assignments, as demonstrated in related furopyrrole derivatives .

Advanced: How does microwave irradiation improve synthetic efficiency compared to classical heating?

Methodological Answer:
Microwave-assisted synthesis ():

  • Reaction time : Reduces from 3 hours (classical) to 3 minutes by enhancing molecular dipole activation.
  • Yield improvement : Microwave conditions achieve >85% yield in coumarin adduct synthesis vs. 60–70% with conventional heating.
  • Energy efficiency : Lower thermal decomposition risk, critical for heat-sensitive intermediates like aldehydes .

Advanced: What computational methods predict reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

  • DFT calculations : Gaussian09 with B3LYP/6-31G(d) basis set models the electrophilicity of the aldehyde group. The calculated Fukui indices (f⁻) highlight position-2 as the most reactive site .
  • Molecular docking : Predicts steric clashes with bulky nucleophiles (e.g., phenylhydrazine) due to the 4-methyl group, guiding solvent choice (e.g., THF for better steric accommodation) .

Basic: What are the primary applications of this compound in heterocyclic chemistry?

Methodological Answer:

  • Intermediate for fused heterocycles : Used to synthesize pyrrolo[3,2-d]pyrimidines (anticancer agents) via Knoevenagel condensation or Schiff base formation .
  • Antifolate analogues : The aldehyde group is condensed with glutamic acid derivatives to create dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors .

Advanced: How are substituent effects at the 4-position leveraged to modulate biological activity?

Methodological Answer:

  • 4-Methyl vs. 4-benzyl : The methyl group enhances metabolic stability, while benzyl substituents increase lipophilicity, improving blood-brain barrier penetration in CNS-targeted compounds .
  • Electron-withdrawing groups : Substituting 4-methyl with methoxymethyl alters electron density at the pyrrole ring, enhancing reactivity toward Michael addition (e.g., with maleimides) .

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